1-(oxetan-2-yl)propan-1-ol
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Overview
Description
1-(oxetan-2-yl)propan-1-ol is an organic compound featuring a four-membered oxetane ring attached to a propanol group. This compound is notable for its unique structure, which imparts distinct physicochemical properties and reactivity. The oxetane ring is characterized by significant ring strain, making it a valuable intermediate in synthetic chemistry and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(oxetan-2-yl)propan-1-ol can be synthesized through various methods, including:
Intramolecular Cyclization: This involves the formation of the oxetane ring through intramolecular etherification or epoxide ring opening/ring closing reactions.
[2+2] Cycloadditions: The Paternò–Büchi reaction is a well-known method for forming oxetane rings by photochemical [2+2] cycloaddition of carbonyl compounds with alkenes.
Industrial Production Methods: Industrial production of this compound typically involves optimized cyclization processes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
1-(oxetan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Open-chain alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(oxetan-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a building block in biologically active compounds.
Medicine: Explored for drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(oxetan-2-yl)propan-1-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
1-(oxetan-2-yl)propan-1-ol can be compared with other oxetane derivatives such as:
2-(oxetan-3-yl)propan-1-ol: Similar structure but with the oxetane ring attached at a different position.
Oxetan-3-one: A ketone derivative of oxetane, used in different synthetic applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications .
Properties
CAS No. |
1782249-29-9 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-(oxetan-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-2-5(7)6-3-4-8-6/h5-7H,2-4H2,1H3 |
InChI Key |
GVPVBZMMDSENEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCO1)O |
Purity |
95 |
Origin of Product |
United States |
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